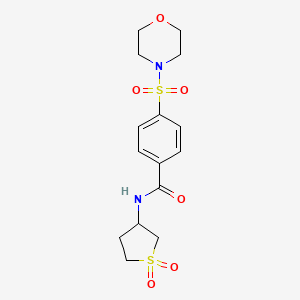

N-(1,1-dioxothiolan-3-yl)-4-morpholin-4-ylsulfonylbenzamide

Description

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O6S2/c18-15(16-13-5-10-24(19,20)11-13)12-1-3-14(4-2-12)25(21,22)17-6-8-23-9-7-17/h1-4,13H,5-11H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXLCIWWCHWWZTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxothiolan-3-yl)-4-morpholin-4-ylsulfonylbenzamide typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 4-morpholin-4-ylsulfonylbenzoic acid with 3-aminothiolane-1,1-dioxide under appropriate conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as dichloromethane.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and purity. This can involve the use of continuous flow reactors, which allow for better control over reaction conditions and can enhance the efficiency of the process. Additionally, solvent selection and purification steps are critical to ensure the high quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxothiolan-3-yl)-4-morpholin-4-ylsulfonylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.

Substitution: The benzamide moiety can participate in nucleophilic substitution reactions, where the amide group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like amines or alcohols can be used in the presence of a base such as triethylamine (TEA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield sulfone derivatives, while reduction with NaBH₄ can produce thiol derivatives.

Scientific Research Applications

N-(1,1-dioxothiolan-3-yl)-4-morpholin-4-ylsulfonylbenzamide has several scientific research applications:

Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or catalytic activity.

Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex molecules, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism by which N-(1,1-dioxothiolan-3-yl)-4-morpholin-4-ylsulfonylbenzamide exerts its effects is largely dependent on its interaction with molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity. For example, the sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, inhibiting their function. Additionally, the morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its transport to target sites.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations in Sulfonylbenzamide Derivatives

The target compound shares structural homology with several synthesized sulfonylbenzamides (Table 1). Key differences lie in the substituents on the benzamide core and the N-acyl group:

Table 1. Structural variations in sulfonylbenzamide derivatives.

Physicochemical and Spectral Properties

- IR Spectroscopy : The absence of νC=O (~1663–1682 cm⁻¹) in triazole-thiones (e.g., compounds [7–9]) contrasts with the target compound, which retains the benzamide carbonyl. The νC=S vibration (~1247–1255 cm⁻¹) is absent in the target molecule but critical in thione tautomers .

- Mass Spectrometry : The molecular ion peak for the target compound is expected near m/z 450–500 (based on analogs like 4-(5,6-dihydro-4H-1,3-oxazin-2-yl) derivatives, m/z 589.1 ).

- Melting Points : Morpholinylsulfonyl derivatives (e.g., 175–178°C for chromen-2-yl analogs ) suggest moderate thermal stability, comparable to the target compound.

Tautomerism and Conformational Analysis

Similar to 1,2,4-triazole-thiones , the 1,1-dioxothiolan ring in the target compound may exhibit puckering conformations. Cremer-Pople parameters (e.g., amplitude q and phase angle φ) could quantify ring puckering, as applied to tetrahydrothiophene derivatives . However, the sulfone group in 1,1-dioxothiolan likely reduces flexibility compared to non-oxidized thiolanes.

Biological Activity

N-(1,1-Dioxothiolan-3-yl)-4-morpholin-4-ylsulfonylbenzamide is a compound of interest due to its potential biological activities and therapeutic applications. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: . Its structure includes a morpholine ring and a dioxothiolan moiety, which contribute to its biological properties.

Anticancer Properties

Recent studies have indicated that N-(1,1-Dioxothiolan-3-yl)-4-morpholin-4-ylsulfonylbenzamide exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Against Various Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 12.5 | Apoptosis induction |

| A549 (Lung) | 10.0 | G2/M phase arrest |

| HeLa (Cervical) | 15.0 | Inhibition of proliferation |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It was tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results indicated that it possesses bactericidal effects, particularly against Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of N-(1,1-Dioxothiolan-3-yl)-4-morpholin-4-ylsulfonylbenzamide can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The sulfonamide group is known to inhibit certain enzymes involved in nucleotide synthesis, thereby affecting DNA replication in cancer cells.

- Reactive Oxygen Species (ROS) Generation : The compound induces oxidative stress in microbial cells, leading to cell death.

- Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in cell survival and proliferation.

Case Studies

A notable case study involved the application of this compound in a preclinical model of breast cancer. Treatment with N-(1,1-Dioxothiolan-3-yl)-4-morpholin-4-ylsulfonylbenzamide resulted in a significant reduction in tumor size compared to control groups. Histopathological analysis revealed increased apoptosis within the tumor tissues.

Q & A

Q. Basic

- Enzyme inhibition assays : Use fluorogenic substrates (e.g., for proteases) with IC50 determination via dose-response curves. Include positive controls (e.g., known inhibitors) and triplicate runs to ensure reproducibility .

- Cellular assays : Test cytotoxicity in HepG2 or HEK293 cells (MTT assay) and measure anti-inflammatory activity via TNF-α/IL-6 ELISA in macrophages .

Advanced

For target identification, use thermal shift assays (DSF) to monitor protein stabilization upon compound binding. Combine with molecular docking (AutoDock Vina) to map interactions with active sites, prioritizing residues like sulfonamide-binding arginine or hydrophobic pockets accommodating the thiolan ring .

How can researchers address discrepancies in reported IC50 values across studies?

Basic

Standardize assay conditions:

- Buffer composition : Use consistent pH (e.g., 7.4 PBS) and ionic strength.

- Compound solubility : Pre-dissolve in DMSO (<0.1% final concentration) to avoid aggregation artifacts .

Advanced

Perform meta-analysis of published data to identify outliers. Validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity). Probe batch-to-batch variability via LC-MS to confirm purity (>98%) and rule out degradants .

What strategies improve metabolic stability of this compound in preclinical studies?

Q. Advanced

- Prodrug modification : Introduce ester or carbamate groups at the benzamide nitrogen to enhance plasma stability .

- Isotope labeling : Use deuterium at metabolically labile sites (e.g., thiolan C-H bonds) to slow CYP450-mediated oxidation .

- Microsomal stability assays : Compare half-life in human vs. murine liver microsomes to prioritize derivatives with cross-species stability .

How can computational modeling guide SAR studies for this compound?

Q. Advanced

- QSAR models : Train on datasets of similar sulfonamide derivatives to predict logP, pKa, and binding affinity. Prioritize substituents that balance lipophilicity (cLogP 2–4) and solubility .

- Free-energy perturbation (FEP) : Simulate the impact of morpholinosulfonyl group modifications (e.g., replacing oxygen with sulfur) on target binding .

What analytical techniques confirm the compound’s stability under physiological conditions?

Q. Advanced

- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H2O2), and photolytic (ICH Q1B) conditions. Monitor degradation via UPLC-PDA at 254 nm .

- Plasma stability : Incubate with rat/human plasma (37°C, 24 hrs) and quantify parent compound using LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.